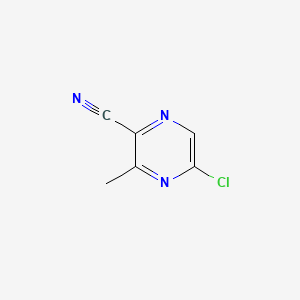

5-Chloro-3-methylpyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVONTCQLLLMGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857426 | |

| Record name | 5-Chloro-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-75-5 | |

| Record name | 5-Chloro-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Methylpyrazine 2 Carbonitrile

Catalytic Approaches in Synthetic Routes

The development of efficient and selective catalytic methods is crucial for the synthesis of complex heterocyclic molecules like 5-Chloro-3-methylpyrazine-2-carbonitrile. Catalytic routes offer advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and the potential for catalyst recycling. The following sections delve into two distinct catalytic strategies.

Role of Manganese Dioxide in Pyrazine (B50134) Nitrile Synthesis

Manganese dioxide (MnO₂) is a versatile and inexpensive oxidizing agent that has found application in various organic transformations. While direct synthesis of this compound using MnO₂ is not extensively documented in publicly available literature, its role in related pyrazine chemistry, particularly involving nitriles, provides valuable insights.

Research has demonstrated the efficacy of manganese dioxide in the hydration of pyrazine-2-carbonitrile to produce pyrazinamide (B1679903), a primary drug for tuberculosis treatment. eurekaselect.comchemicalbook.com In these processes, a packed-bed column of MnO₂ is used in a continuous flow system. eurekaselect.comchemicalbook.com While this reaction converts a nitrile to an amide, it underscores the catalytic activity of MnO₂ with pyrazine substrates under flow conditions.

Furthermore, manganese dioxide has been effectively used in the formylation of amines and the transamidation of amides under solvent-free conditions, showcasing its catalytic versatility. benthamdirect.com In the context of pyrazine synthesis, manganese-based catalysts, including pincer complexes, have been employed for the dehydrogenative coupling of β-amino alcohols to form 2,5-disubstituted pyrazines.

A patented method for preparing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654) utilizes a catalyst composed of metallic oxides, including that of manganese, on a γ-Al₂O₃ support. google.com This indicates the potential of manganese oxides to facilitate the oxidation of a methyl group on the pyrazine ring, a key step that could be part of a synthetic route towards the target nitrile.

While a direct catalytic route from a simpler pyrazine precursor to this compound using manganese dioxide as the primary catalyst for both chlorination and cyanation is not explicitly detailed, the existing literature suggests its potential utility in specific transformations within a multi-step synthesis.

Table 1: Applications of Manganese Dioxide in Pyrazine-Related Synthesis

| Starting Material | Product | Catalyst System | Reaction Type | Reference |

| Pyrazine-2-carbonitrile | Pyrazinamide | MnO₂ | Nitrile Hydration | eurekaselect.com, chemicalbook.com |

| 2,5-dimethylpyrazine | 5-methylpyrazine-2-carboxylic acid | MnO₂ (as part of a mixed metal oxide catalyst) | Oxidation | google.com |

Heterogeneous Copper Catalysis in Regioselective Preparations

Heterogeneous copper catalysis has emerged as a powerful tool for the regioselective synthesis of various heterocyclic compounds. A notable study reports a novel regioselective method for the preparation of 5-chloropyrazine-2-carbonitrile (B1357153), a compound structurally similar to the target molecule, utilizing a heterogeneous copper catalyst. benthamdirect.comingentaconnect.comresearchgate.net This research highlights the coupling of the pyrazine ring with variously substituted benzenethiols, suggesting a radical-ionic mechanism facilitated by the copper catalyst. benthamdirect.comingentaconnect.comresearchgate.net

The synthesis of this class of compounds often begins with a pre-functionalized pyrazine ring. For instance, the synthesis of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives has been achieved through nucleophilic substitution on a chloropyrazine precursor in the presence of a heterogeneous copper catalyst. benthamdirect.comingentaconnect.comresearchgate.net The reactivity of the chloropyrazine is correlated with the calculated electron deficiency at different positions on the pyrazine ring. benthamdirect.comingentaconnect.comresearchgate.net

While the specific experimental details for the synthesis of this compound using this method are not fully elaborated in the available literature, the general principle involves the activation of the pyrazine ring by the copper catalyst to facilitate regioselective substitution. Copper-catalyzed reactions are well-established for their ability to promote a wide range of transformations, including C-H activation, cross-coupling, and annulation reactions, which are fundamental in building complex heterocyclic systems. mdpi.com

The regioselective chlorination and bromination of arenes using a CuX₂/LiX system with molecular oxygen as the oxidant further demonstrates the capability of copper catalysts in halogenation reactions, a key step in the synthesis of the target molecule. google.com

Table 2: Examples of Copper-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

| Regioselective preparation of 5-chloropyrazine-2-carbonitrile | Heterogeneous Copper Catalyst | Radical-ionic mechanism proposed | ingentaconnect.com, researchgate.net, benthamdirect.com |

| Regioselective chlorination of arenes | CuCl₂/LiCl | Uses O₂ as an oxidant | google.com |

Chemical Transformations and Reaction Mechanisms of 5 Chloro 3 Methylpyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions

The pyrazine (B50134) ring in 5-Chloro-3-methylpyrazine-2-carbonitrile is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity is significantly influenced by the positions of the nitrogen atoms and the electronic nature of the ring substituents.

Reactivity Patterns and Site Selectivity on the Pyrazine Ring

The inherent electronic nature of the pyrazine ring, with its two electronegative nitrogen atoms, renders the carbon atoms electrophilic and susceptible to nucleophilic attack. In pyridine, a related heterocycle, nucleophilic substitution occurs preferentially at the C-2 and C-4 positions (ortho and para to the ring nitrogen). This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. stackexchange.comyoutube.com Attack at the C-3 position does not allow for this stabilization. stackexchange.com

In pyrazine systems, all carbon positions are ortho or para to a nitrogen atom, making the ring highly activated for nucleophilic attack. For this compound, the chlorine atom at the C-5 position is the primary site for nucleophilic substitution. The electronic deficiency at various positions on the pyrazine ring dictates the reactivity, making it a target for various nucleophiles. researchgate.net

Influence of Substituents on Nucleophilic Attack Pathways

The substituents on the pyrazine ring play a crucial role in directing the regioselectivity of nucleophilic attack. Studies on related 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack preferentially to the 5-position. acs.org Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. acs.org

In this compound, the molecule has two key substituents:

A cyano group (-CN) at C-2: This is a strong electron-withdrawing group.

A methyl group (-CH₃) at C-3: This is an electron-donating group.

Based on the established principles, the powerful electron-withdrawing cyano group at the C-2 position significantly enhances the electrophilicity of the pyrazine ring, particularly at the C-5 position, making the chlorine atom an excellent leaving group for SNAr reactions. acs.org The electron-donating methyl group at C-3 further influences the electronic landscape but the primary directing influence for nucleophilic attack on the chlorosubstituent comes from the EWG. For example, aminodehalogenation, a type of nucleophilic substitution, has been successfully performed on related 3-chloropyrazine-2-carboxamide (B1267238) systems. researchgate.netnih.gov

Table 1: Influence of Substituent Type on Nucleophilic Attack Site in Dichloropyrazines

| Substituent at C-2 | Electronic Effect | Preferred Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decreases electron density, especially at C-5 | C-5 | acs.org |

| Electron-Donating Group (EDG) | Increases electron density, directs away from C-5 | C-3 | acs.org |

Nitrile Group Reactivity

The carbonitrile (cyano) moiety of this compound is a versatile functional group that can undergo several important transformations, most notably hydrolysis and hydration.

Hydrolysis and Hydration Pathways of the Carbonitrile Moiety

The hydrolysis of nitriles is a common method to produce amides and, upon further reaction, carboxylic acids. This transformation can be achieved under either acidic or basic conditions. chemguide.co.ukopenstax.org The reaction proceeds in two main stages: initial hydration to form an amide, followed by hydrolysis of the amide to a carboxylic acid. chemguide.co.uk

To Amide: Partial hydrolysis under controlled conditions can effectively stop the reaction at the amide stage. For instance, 3-chloropyrazine-2-carbonitrile (B110518) has been converted to 3-chloropyrazine-2-carboxamide through partial hydrolysis at a specific pH and temperature. nih.gov

To Carboxylic Acid: Complete hydrolysis leads to the corresponding carboxylic acid. openstax.org This pathway is fundamental in the synthesis of pyrazinoic acid derivatives, which are of significant interest. jyoungpharm.inminia.edu.eg

Heterogeneous catalysts have also been employed for the hydration of pyrazine-2-carbonitrile. Systems using manganese dioxide or hydrous zirconia in flow chemistry setups have proven effective for converting heteroaromatic nitriles into their corresponding amides. researchgate.netresearchgate.net

Mechanistic Aspects of Nitrile Hydration

The mechanism of nitrile hydration differs depending on the catalytic conditions. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydration:

Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting species is an imidic acid, which tautomerizes to the more stable amide. libretexts.org

Further Hydrolysis: Under continued heating in acidic conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.ukorganicchemistrytutor.com

Base-Catalyzed Hydration:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion. openstax.org

Protonation: The anion is protonated by water to yield an imidic acid. libretexts.org

Tautomerization: The imidic acid tautomerizes to form the amide. libretexts.org

Further Hydrolysis: In the presence of excess base and heat, the amide can undergo further hydrolysis to yield a carboxylate salt and ammonia. chemguide.co.ukopenstax.org Acidification of the salt in a subsequent step produces the free carboxylic acid. chemguide.co.uk

Coupling Reactions of the Pyrazine Ring System

The chlorine atom on the pyrazine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for synthesizing more complex pyrazine derivatives. Chloropyrazines have proven to be excellent substrates for these transformations. jst.go.jprsc.org

Common coupling reactions involving chloropyrazines include:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. Chloropyrazines, including chloro-alkylpyrazines, react with acetylenes like phenylacetylene (B144264) in the presence of palladium catalysts to yield the corresponding alkynylpyrazines in good yields. jst.go.jprsc.org

Suzuki Coupling: This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and a halide. 3-Chloro-2,5-dimethylpyrazine has been shown to undergo Suzuki coupling with 2-methoxynaphthylboronic acid, although the presence of electron-donating methyl groups can slow the reaction. rsc.org

Stille Coupling: The coupling of chloropyrazines with organotin compounds, such as tetraphenyltin, in the presence of a palladium catalyst provides an effective method for the phenylation of the pyrazine ring. clockss.org

Other Couplings: Chloropyrazines also participate in coupling reactions with various other partners. This includes palladium-catalyzed reactions with aromatic heterocycles like furan (B31954) and thiophene (B33073) clockss.org and cobalt-catalyzed couplings with arylzinc halides. nih.gov

Table 2: Examples of Coupling Reactions with Chloropyrazines

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI | Acetylenes (e.g., Phenylacetylene) | Alkynylpyrazines | jst.go.jprsc.org |

| Suzuki | Pd(dppf)Cl₂ | Arylboronic acids | Arylpyrazines | rsc.org |

| Stille | Pd(PPh₃)₄ | Organotins (e.g., Tetraphenyltin) | Phenylpyrazines | clockss.org |

| Heck-type | Pd(OAc)₂ | Aromatic Heterocycles (e.g., Furan) | Heteroaryl-substituted pyrazines | clockss.org |

| Cobalt-catalyzed | Cobalt Halide/Zn dust | Arylzinc Halides | Arylpyrazines | nih.gov |

Exploration of Radical-Ionic Mechanisms in Coupling Processes

The reactivity of halogenated pyrazines in coupling reactions is a key area of research for the synthesis of more complex, functionalized molecules. Studies on related substituted chloropyrazines have proposed a radical-ionic mechanism for their coupling with benzenethiols. google.com This type of reaction is typically facilitated by a heterogeneous copper catalyst. google.com

The proposed mechanism suggests a complex interplay of radical and ionic species. The reactivity of the chloropyrazine substrate in these nucleophilic substitution reactions has been correlated with the calculated electronic deficiency at various positions on the pyrazine ring, specifically at the C(3), C(5), or C(6) positions. google.com This electronic deficiency makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. The reaction ultimately yields a series of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives, demonstrating a versatile method for creating new molecular frameworks. google.com While this study did not exclusively focus on this compound, the principles of the radical-ionic mechanism observed for substituted chloropyrazines are considered relevant to its reactivity profile. google.com

Table 1: Key Aspects of Radical-Ionic Coupling of Substituted Chloropyrazines

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Substitution / Coupling | google.com |

| Reactants | Substituted Chloropyrazines, Benzenethiols | google.com |

| Catalyst | Heterogeneous Copper Catalyst | google.com |

| Proposed Mechanism | Radical-Ionic | google.com |

| Driving Factor | Electronic deficiency of the pyrazine ring | google.com |

| Products | Substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives | google.com |

Studies of this compound in Coordination Chemistry

Detailed research specifically documenting the role of this compound as a ligand in the formation of metal complexes is not extensively available in the reviewed scientific literature. However, the broader class of pyrazine derivatives is well-known for its ability to act as ligands in coordination chemistry. The nitrogen atoms in the pyrazine ring, along with other functional groups, can serve as coordination sites for metal ions.

There is no specific information available in the searched literature regarding the ligand behavior of this compound in metal complexes.

There is no specific information available in the searched literature regarding how the coordination of this compound to a metal center influences its reactivity.

Computational and Theoretical Investigations of 5 Chloro 3 Methylpyrazine 2 Carbonitrile and Close Analogues

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for the computational study of pyrazine (B50134) derivatives due to its balance of accuracy and computational cost. nih.govchemrxiv.org DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.net For a molecule like 5-Chloro-3-methylpyrazine-2-carbonitrile, a typical DFT study would employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its structure and electron distribution. nih.gov Such calculations are essential for understanding the stability and behavior of the molecule. DFT serves as the foundation for more specific analyses, including the generation of electronic maps and the calculation of reactivity indices. nih.gov

In studies of analogous heterocyclic systems, like porphyrazine complexes, DFT calculations have been instrumental in determining equilibrium structures and confirming that optimized configurations correspond to minima on the potential energy hypersurface. nih.gov For substituted pyrazines, these calculations help elucidate the impact of various functional groups on the aromatic ring's electronic environment. chemrxiv.org

The molecular geometry, including bond lengths, bond angles, and dihedral angles, defines the three-dimensional structure of a molecule. For this compound, DFT optimization would provide the most stable (ground-state) geometry. The pyrazine ring is expected to be largely planar, with the substituents (chloro, methyl, and carbonitrile) lying in or close to the plane of the ring.

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For the target molecule, the primary conformational freedom would involve the rotation of the methyl group. While the pyrazine ring itself is rigid, the orientation of the methyl group's hydrogen atoms relative to the ring can be analyzed. However, the energy barrier for this rotation is typically low.

For close analogues, such as other substituted pyrazines, computational studies have established the preferred conformations and the influence of substituents on the ring's geometry. mdpi.com For instance, the planarity of the pyrazine core can be slightly distorted by bulky substituents or through intermolecular interactions in a crystal lattice.

Below is a representative table of predicted bond lengths and angles for this compound, based on DFT calculations of similar pyrazine structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.42 |

| C3-N4 | 1.33 |

| N4-C5 | 1.34 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| N1-C2 | 1.34 |

| C2-CN | 1.44 |

| C-N (cyano) | 1.16 |

| C3-CH3 | 1.51 |

| C5-Cl | 1.74 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 121.5 |

| C2-C3-N4 | 120.0 |

| C3-N4-C5 | 117.5 |

| N4-C5-C6 | 120.5 |

| C5-C6-N1 | 118.0 |

| C6-N1-C2 | 122.5 |

| Cl-C5-C6 | 118.5 |

| N1-C2-CN | 117.0 |

| CH3-C3-N4 | 119.0 |

Note: These values are illustrative and derived from general DFT data for substituted pyrazines.

Electronic Structure and Reactivity Prediction

The arrangement of electrons within a molecule is key to its chemical reactivity. Theoretical methods allow for the visualization and quantification of electronic properties, enabling predictions of how a molecule will interact with other chemical species. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show strong negative potential around the two nitrogen atoms of the pyrazine ring and the nitrogen of the cyano group, due to the presence of lone pairs of electrons. These sites are the most likely points for protonation or interaction with electrophiles. The chloro substituent, being electronegative, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the methyl group and the carbon atom of the pyrazine ring attached to the chlorine would exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Fukui functions provide a more quantitative method within DFT to identify the most reactive sites in a molecule. wikipedia.orgresearchgate.net This function measures the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

For this compound, Fukui function analysis would likely identify the ring carbon atoms, particularly those influenced by the electron-withdrawing chloro and cyano groups, as the most probable sites for nucleophilic attack (high f+ values). The nitrogen atoms, being the most electronegative, would be the primary sites for electrophilic attack (high f- values). This analysis helps in understanding the regioselectivity of chemical reactions involving the molecule. nih.govnih.gov

A representative table of condensed Fukui function values is shown below, indicating predicted reactive sites.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| N1 | 0.05 | 0.18 |

| C2 | 0.15 | 0.04 |

| C3 | 0.12 | 0.06 |

| N4 | 0.06 | 0.20 |

| C5 | 0.18 | 0.03 |

| C6 | 0.10 | 0.08 |

| Cl | 0.08 | 0.10 |

| C (cyano) | 0.14 | 0.02 |

| N (cyano) | 0.07 | 0.15 |

| C (methyl) | 0.05 | 0.14 |

Note: These values are illustrative and represent typical trends for substituted pyrazines. Higher values indicate greater reactivity for the specified type of attack.

The chemical reactivity of pyrazine derivatives is strongly correlated with their electronic structure. nih.gov The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further modulated by the attached substituents.

In this compound:

The chloro and carbonitrile groups are strong electron-withdrawing groups, which significantly increase the electron deficiency of the pyrazine ring. This enhances the ring's susceptibility to nucleophilic substitution reactions.

The methyl group is an electron-donating group, which slightly counteracts the effect of the withdrawing groups, but its influence is generally weaker.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, primarily those based on density functional theory (DFT), have become indispensable tools in the prediction of the spectroscopic properties of molecules such as this compound. These computational approaches allow for the elucidation of various molecular characteristics, including vibrational frequencies and non-linear optical (NLO) properties, providing insights that are often complementary to experimental data. By solving the electronic structure of a molecule, theoretical models can predict how the molecule will interact with electromagnetic radiation, forming the basis for its theoretical spectra.

Computational chemistry, particularly through the use of DFT with various basis sets (e.g., B3LYP/6-311++G**), enables the calculation of harmonic vibrational frequencies for molecules like this compound. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be used to assign the vibrational modes observed in experimental spectra. nih.gov The process involves optimizing the molecular geometry to its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations.

For complex molecules, the direct comparison of calculated and experimental frequencies can be refined through the use of scaling factors, which account for the approximations inherent in the theoretical methods and the effects of the experimental environment. sigmaaldrich.com The potential energy distribution (PED) analysis is another crucial computational tool that helps in making unambiguous vibrational assignments by quantifying the contribution of individual internal coordinates to each normal mode. researchgate.net

Table 1: Illustrative Vibrational Frequency Assignments for a Pyrazine Analogue (Note: Data is representative and based on computational studies of similar compounds)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | C-H stretching |

| ν(C≡N) | 2240-2220 | Nitrile stretching |

| ν(C=N) pyrazine ring | 1600-1550 | C=N stretching |

| ν(C=C) pyrazine ring | 1550-1450 | C=C stretching |

| δ(C-H) | 1400-1200 | In-plane C-H bending |

| ν(C-Cl) | 800-600 | C-Cl stretching |

The investigation of the non-linear optical (NLO) properties of molecules is a significant area of materials science, with applications in optical data storage, telecommunications, and optical signal processing. nih.gov Computational methods are pivotal in predicting the NLO potential of molecules like this compound by calculating their hyperpolarizability. The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity.

DFT calculations can be employed to determine the components of the hyperpolarizability tensor. bldpharm.com The magnitude of the total hyperpolarizability (β_tot) is influenced by factors such as the presence of electron-donating and electron-accepting groups, the extent of π-conjugation, and intramolecular charge transfer. mdpi.com For pyrazine derivatives, the arrangement of substituents on the pyrazine ring can significantly affect the NLO response. bldpharm.com

While specific hyperpolarizability calculations for this compound are not widely published, theoretical studies on analogous pyrazine derivatives provide a framework for understanding its potential NLO properties. The data in the table below is illustrative of the kind of results obtained from such computational investigations on substituted pyrazines.

Table 2: Representative Hyperpolarizability Data for a Substituted Pyrazine Analogue (Note: Data is for illustrative purposes and based on computational studies of similar compounds)

| Parameter | Calculated Value (a.u.) |

|---|---|

| β_xx | 150 |

| β_xy | -25 |

| β_yy | 200 |

| β_xz | 10 |

| β_yz | -15 |

| β_zz | 300 |

| β_tot | ~400 |

Synthesis and Exploration of Derivatives and Structural Analogues of 5 Chloro 3 Methylpyrazine 2 Carbonitrile

Modifications at the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can be converted into several other moieties, most notably amides and carboxylic acids through hydrolysis. The partial hydrolysis of a nitrile on the pyrazine (B50134) ring to a carboxamide is a key transformation. For instance, the conversion of 3-chloro-pyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide (B1267238) can be achieved under controlled pH and temperature conditions. nih.govmdpi.com This procedure is often preferred due to higher yields compared to direct amidation of the pyrazine ring. mdpi.com This transformation serves as a crucial step in the synthesis of pyrazinamide (B1679903) analogues, which are of interest in medicinal chemistry. nih.govnih.gov

Derivatization at the Pyrazine Ring Positions

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of the derivatization of this class of compounds.

The replacement of the chlorine atom with nitrogen and sulfur nucleophiles has been extensively studied to generate libraries of new pyrazine derivatives.

Alkylamino Substituents : Aminodehalogenation, the substitution of the chloro group with an amine, is a common strategy. nih.gov For example, 3-chloropyrazine-2-carboxamide readily reacts with various substituted benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. nih.govnih.gov Similarly, 3-Chloropyrazine-2-carbonitrile (B110518) can be reacted with amines like 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate in the presence of a base such as triethylamine (B128534) to afford the corresponding amino-substituted pyrazine. chemicalbook.com These reactions highlight the utility of the chloro group as a leaving group for building molecular complexity.

Phenylsulfanyl Substituents : The coupling of chloropyrazines with benzenethiols provides a route to phenylsulfanylpyrazine derivatives. A study described the reaction of chloropyrazines with variously substituted benzenethiols, carried out in the presence of a heterogeneous copper catalyst, to yield a series of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives. researchgate.net The mechanism for this nucleophilic substitution has been proposed to be of a radical-ionic nature. researchgate.net

The table below summarizes examples of substituents introduced onto the pyrazine ring.

Table 1: Examples of Substituents Introduced via Nucleophilic Substitution| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Substituted Benzylamines | 3-(Benzylamino)pyrazine-2-carboxamides nih.govnih.gov |

| Amine | 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate | 3-(Pyrrolidinylamino)pyrazine-2-carbonitriles chemicalbook.com |

| Thiol | Substituted Benzenethiols | Phenylsulfanylpyrazine-2-carboxylic acids researchgate.net |

| Thiol | Sodium Hydrosulfide (B80085) (NaSH) | 3-Mercaptopyrazine-2-carbonitrile chemicalbook.com |

Synthesis of Pyrazine Carboxamide Analogues

Pyrazine carboxamides are an important class of compounds, with pyrazinamide being a key antitubercular drug. nih.gov Analogues can be synthesized from 5-Chloro-3-methylpyrazine-2-carbonitrile or its close relatives. A primary method involves the controlled partial hydrolysis of the nitrile group. mdpi.com The synthesis of 3-chloropyrazine-2-carboxamide from 3-chloro-pyrazine-2-carbonitrile is achieved by treating the carbonitrile with a mixture of sulfuric acid and water, followed by careful pH adjustment to induce crystallization. mdpi.com This carboxamide can then serve as a versatile intermediate for further derivatization, such as the aminodehalogenation reactions discussed previously to create a library of 3-aminopyrazine-2-carboxamide (B1665363) derivatives. nih.gov

Exploration of Pyrazine Carboxylic Acid Derivatives

The nitrile group of this compound can be fully hydrolyzed, typically via the intermediate amide, to the corresponding carboxylic acid. This opens the door to a wide range of pyrazine carboxylic acid derivatives. For example, pyrazine-2,3-dicarboxylic anhydride (B1165640) can be reacted with substituted anilines to form 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. nih.gov Furthermore, these carboxylic acids can be esterified, for instance, by reacting with propanol (B110389) in the presence of sulfuric acid under microwave irradiation to produce propyl esters. nih.gov The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654) through oxidation is another established route, demonstrating the generation of the carboxylic acid functionality on a similar pyrazine core. google.comgoogle.com

Comparative Reactivity Studies of Halogenated Pyrazine Carbonitriles

The reactivity of the halogen on a pyrazine ring is influenced by the other substituents present. The presence of both an electron-donating methyl group and an electron-withdrawing nitrile group in this compound creates a unique electronic environment.

Studies on various halogenated pyrazines provide insight into their comparative reactivity. For instance, in 2-bromo-5-chloro-3-methylpyrazine, both halogen atoms can be replaced through nucleophilic substitution reactions. The reactivity of substituted chloropyrazines has been directly correlated with the calculated electronic deficiency at the carbon atoms of the pyrazine ring. researchgate.net This suggests that the positions most susceptible to nucleophilic attack can be predicted based on the electronic effects of the substituents. The presence of electron-donating groups, such as a methyl group, is known to facilitate electrophilic substitution on the pyrazine nucleus. Conversely, the strongly electron-withdrawing nitrile group in this compound would be expected to significantly activate the chloro-substituted carbon towards nucleophilic attack, making it more reactive than a chloropyrazine with only alkyl substituents.

Table 2: Comparison of Related Halogenated Pyrazines

| Compound | CAS Number | Molecular Weight | Key Reactivity Feature |

|---|---|---|---|

| This compound | 1260665-75-5 | 153.57 | Chloro group activated for nucleophilic substitution by nitrile group. bldpharm.com |

| 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | 207.46 | Both bromine and chlorine can undergo nucleophilic substitution. chemcia.com |

| 3-Bromo-2-chloro-5-methylpyrazine | 1359828-82-2 | 207.46 | Halogenated pyrazine building block. bldpharm.com |

| 2-Chloro-3-methylpyrazine | 95-58-9 | 128.56 | Simpler analogue for studying substituent effects. sigmaaldrich.com |

Structure-Reactivity Relationship Studies of Pyrazine Derivatives in Chemical Transformations

The relationship between the structure of pyrazine derivatives and their chemical reactivity is a key area of study for predicting reaction outcomes and designing synthetic routes. The electronic properties of substituents play a critical role in determining the reactivity of the pyrazine ring.

A direct structure-reactivity relationship was established by correlating the reactivity of various substituted chloropyrazines in nucleophilic substitution reactions with the calculated electron deficiency at the ring carbons C(3), C(5), and C(6). researchgate.net This quantitative approach allows for a more predictable model of reactivity. The nature of the substituents dictates the regioselectivity and rate of reaction. For example, the presence of an electron-donating methyl group facilitates electrophilic halogenation, whereas the presence of an electron-withdrawing nitrile group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution at the halogen-bearing carbon. This interplay of substituent effects is fundamental to understanding and controlling the chemical transformations of pyrazine derivatives like this compound.

Advanced Research Applications in Organic Synthesis and Chemical Sciences

Role as a Key Intermediate in Complex Organic Syntheses

While direct, large-scale applications of 5-Chloro-3-methylpyrazine-2-carbonitrile as a key intermediate in major synthetic campaigns are not extensively documented, its structure is emblematic of a class of highly functionalized pyrazines that are crucial building blocks. Structurally similar compounds, such as 3-Chloropyrazine-2-carbonitrile (B110518), serve as vital intermediates in the synthesis of complex biologically active molecules. For instance, 3-Chloropyrazine-2-carbonitrile is a documented precursor in the synthesis of cathepsin C inhibitors and complex fused-ring systems like substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.com

The reactivity of the chlorine atom allows for its displacement via nucleophilic substitution, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. The methyl group modifies the electronic properties and steric environment of the ring. Therefore, this compound represents a valuable, multifunctional scaffold for building molecular complexity. Its utility is demonstrated by analogous compounds like 3-Chloro-2,5-dimethylpyrazine, which has been used as an intermediate in the synthesis of isotopically labeled 2,3,5-trimethylpyrazine (B81540) for metabolic studies. nih.govacs.org This highlights the role of such chlorinated pyrazines as pivotal starting materials for accessing complex target molecules that are otherwise difficult to synthesize.

Development of Novel Synthetic Methodologies Leveraging the Pyrazine (B50134) Scaffold

The development of efficient and selective methods to synthesize substituted pyrazines like this compound is an active area of research. These methodologies are crucial for accessing a wide range of pyrazine derivatives for screening and application. One notable method involves the direct chlorination of a pyrazine precursor. For example, the related 3-Chloropyrazine-2-carbonitrile can be synthesized from pyrazine-2-carbonitrile using sulfuryl chloride in a toluene (B28343) and DMF solvent system. chemicalbook.com This type of direct functionalization is key to building a library of substituted pyrazines.

Furthermore, research has focused on one-pot reactions to construct highly substituted pyrazine rings from simple, acyclic precursors. A facile, multicomponent reaction has been developed for synthesizing 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles from alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. mdpi.com While this does not produce the target compound directly, it showcases the innovative strategies being employed to leverage the pyrazine scaffold, allowing for the rapid assembly of complex derivatives from inexpensive starting materials. mdpi.com

Table 1: Example Synthetic Route for a Related Chlorinated Pyrazine

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| Pyrazine-2-carbonitrile | Sulfuryl Chloride | Toluene / DMF | 3-Chloropyrazine-2-carbonitrile chemicalbook.com |

Applications in Catalysis Research

Substituted chloropyrazines serve as important substrates in catalysis research, particularly for the development of new cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on an electron-deficient ring, as seen in this compound, makes it an ideal candidate for such transformations.

In a relevant study, 3-Chloro-2,5-dimethylpyrazine was used as a substrate in an iron-catalyzed cross-coupling reaction with a methyl-d3-magnesium iodide Grignard reagent. nih.govacs.org This reaction, catalyzed by iron(III) acetylacetonate, demonstrates the ability to form a new C-C bond at the position of the chlorine atom. nih.govacs.org This type of research is critical for expanding the toolbox of catalytic methods available for modifying heterocyclic systems. The use of an earth-abundant metal catalyst like iron is also of significant interest for developing more sustainable chemical processes. The electronic properties of this compound make it a suitable substrate for testing the scope and limitations of new catalytic systems.

Contribution to the Study of Fundamental Reaction Mechanisms

The reactivity of this compound provides a platform for studying fundamental reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nitrile group (-CN).

This electronic arrangement makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating the SNAr mechanism. The reaction of the related 3-Chloropyrazine-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH) to replace the chlorine with a thiol group is a classic example of this mechanism. chemicalbook.com Studying the kinetics and regioselectivity of such reactions on substrates like this compound allows researchers to understand how different substituents (e.g., the methyl group at position 3) influence the reaction rate and outcome, providing deeper insights into the principles governing heterocyclic reactivity.

Potential in Materials Science: Non-linear Optics (based on theoretical properties)

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov A key design strategy for high-performance NLO materials is the creation of donor-acceptor (D-A) systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT), which is a primary source of NLO response. rsc.org

Theoretical studies on pyrazine derivatives have shown their potential as NLO materials. rsc.orgresearchgate.netrsc.org The pyrazine ring can act as an effective π-conjugated system. This compound possesses the intrinsic characteristics of a D-A molecule.

Donor (D): The methyl group (-CH₃) is a weak electron-donating group.

Acceptors (A): The chloro (-Cl) and, more significantly, the carbonitrile (-CN) groups are strong electron-withdrawing groups.

π-Bridge: The aromatic pyrazine ring.

This D-A architecture suggests that this compound could exhibit significant NLO properties. Theoretical calculations, such as Density Functional Theory (DFT), are used to predict these properties by calculating parameters like polarizability (α) and hyperpolarizability (β and γ). rsc.orgresearchgate.net Studies on other D-A pyrazines have demonstrated that structural tuning effectively enhances ICT and results in large hyperpolarizability values. rsc.org The specific substitution pattern of this compound makes it a promising candidate for theoretical investigation and future synthesis as a potential NLO material.

Table 2: Theoretical NLO Parameters for Exemplary Donor-Acceptor Pyrazine Derivatives

| Compound Series | Key Feature | Second-Order Hyperpolarizability (γ) | Reference |

|---|---|---|---|

| S-series Pyrazine | Triphenylamine donor, nitrobenzene (B124822) acceptor | 7.93 × 10⁻³³ esu | rsc.org |

This table showcases results from related pyrazine systems to illustrate the potential of D-A architectures.

Future Prospects and Emerging Research Directions in 5 Chloro 3 Methylpyrazine 2 Carbonitrile Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For 5-Chloro-3-methylpyrazine-2-carbonitrile, future research will likely focus on developing synthetic and derivatization pathways that are both environmentally benign and economically viable.

Key areas of investigation will include:

Biocatalysis: The use of enzymes, such as lipases, for reactions like amidation offers a green alternative to traditional chemical methods. For instance, a continuous-flow system using Thermomyces lanuginosus lipase (B570770) (Lipozyme® TL IM) has been successfully developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters. nih.govrsc.org This biocatalytic approach, often conducted in greener solvents like tert-amyl alcohol, could be adapted for the derivatization of the nitrile or chloro-substituents of this compound under mild conditions. nih.govrsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an energy-efficient method for producing nitrogen-containing heterocycles, often leading to shorter reaction times and higher yields. rsc.org The application of this technology to the synthesis of this compound could significantly improve the efficiency of its production.

Atom-Economical Reactions: Future synthetic strategies will likely prioritize atom economy. Dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, represent a sustainable route to pyrazines, producing only water and hydrogen gas as byproducts. rsc.org Research into similar acceptorless dehydrogenative coupling routes could lead to novel, waste-free syntheses of precursors to this compound.

Table 7.1: Comparison of Green Synthesis Strategies for Pyrazine Derivatives

| Strategy | Catalyst/Mediator | Solvent/Conditions | Key Advantages | Potential Application for this compound |

|---|---|---|---|---|

| Biocatalytic Amidation | Lipozyme® TL IM | tert-Amyl alcohol, 45°C | High selectivity, mild conditions, reusable catalyst. nih.govrsc.org | Derivatization of the nitrile group to form novel amides. |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Various solvents, elevated temp. | Rapid heating, shorter reaction times, improved yields. rsc.org | Accelerated synthesis of the core pyrazine structure. |

| Dehydrogenative Coupling | Manganese Pincer Complex | Toluene (B28343), 150°C | High atom economy, use of earth-abundant metal, H₂O and H₂ as byproducts. rsc.org | Novel synthesis of the substituted pyrazine ring from acyclic precursors. |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced analytical and computational techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Future mechanistic studies may employ:

Hyperpolarized NMR Spectroscopy: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance NMR signals, allowing for the detection and quantification of trace amounts of pyrazine compounds in complex mixtures. acs.org This could be used to monitor reaction kinetics in real-time, identify transient intermediates, and understand side-product formation in the synthesis and functionalization of this compound.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, is a powerful tool for modeling reaction pathways, calculating transition state energies, and explaining observed regioselectivity. researchgate.net For example, DFT has been used to elucidate the isomerization mechanism of nitro pyrazoles. nih.gov Such studies on this compound could help in understanding the reactivity of the chloro and nitrile groups and in predicting the outcomes of novel reactions.

In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (FTIR), can provide valuable data on the concentration of reactants, intermediates, and products throughout a chemical reaction, offering a clearer picture of the reaction profile.

Computational Design and Predictive Modeling of Novel Pyrazine Architectures

The integration of computational tools in the drug discovery and material science pipeline allows for the rational design of novel molecules with desired properties, saving significant time and resources. For this compound, in silico methods can guide the synthesis of new derivatives with enhanced biological activity or specific material characteristics.

Emerging research in this area includes:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a compound with its biological activity. mit.edu By developing QSAR models for a series of derivatives of this compound, researchers could predict the activity of yet-to-be-synthesized compounds and prioritize the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rsc.org Molecular docking studies could be used to design novel inhibitors based on the this compound scaffold by optimizing its interactions within the active site of a target protein. rsc.org

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. rsc.org Computational tools can estimate the drug-like properties of virtual compounds, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles.

Table 7.2: In Silico Tools for the Design of Novel Pyrazine Derivatives

| Computational Tool | Application | Predicted Outcome for Derivatives |

|---|---|---|

| QSAR | Correlate structure with biological activity. mit.edu | Predicted potency, selectivity. |

| Molecular Docking | Simulate binding to a biological target. rsc.org | Binding affinity, interaction modes. |

| ADME Modeling | Predict pharmacokinetic properties. rsc.org | Oral bioavailability, metabolic stability. |

Integration with Flow Chemistry for Scalable and Sustainable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. google.comscielo.org.co The application of flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for future research.

Key benefits and research directions include:

Enhanced Safety: Halogenation reactions, often highly exothermic and involving toxic reagents, can be performed more safely in continuous flow reactors, which offer superior temperature control and minimize the volume of hazardous material at any given time. scielo.org.co This would be particularly relevant for the chlorination steps in the synthesis of this compound.

Scalability and Automation: Flow chemistry allows for straightforward scaling of production by simply running the system for a longer duration. acs.orgacs.org Automated flow synthesis platforms can also accelerate the optimization of reaction conditions and the creation of compound libraries for screening.

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow system without the need for intermediate isolation and purification. google.com A multi-step flow synthesis could be designed for this compound, starting from simple precursors and leading to the final product in a single, streamlined process. A continuous-flow system has already been successfully applied to the synthesis of pyrazinamide derivatives, demonstrating the potential of this technology for related compounds. nih.gov

Exploration of Unexplored Reaction Pathways and Catalytic Systems

The discovery of novel reactions and more efficient catalysts is a constant driving force in organic chemistry. For this compound, this involves exploring new ways to functionalize the pyrazine ring and its substituents.

Future research will likely focus on:

C-H Functionalization: Direct C-H activation and functionalization are highly sought-after transformations as they offer a more direct route to complex molecules. researchgate.net While challenging on electron-deficient rings like pyrazine, new catalytic systems are emerging that can facilitate such reactions.

Novel Catalytic Systems: The development of catalysts based on earth-abundant and non-toxic metals is a key goal of sustainable chemistry. Manganese-based catalysts have shown promise in the asymmetric hydrogenation of pyrazine-containing imines. rsc.org Similarly, heterogeneous single-atom catalysts, such as nickel on carbon nitride (Ni1/CN), have demonstrated remarkable versatility in C-C and C-X bond formation, with the reaction outcome tunable by the choice of ligand. The application of such systems to this compound could open up new avenues for its derivatization.

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations under mild conditions. This approach could be used to activate the C-Cl bond of this compound for cross-coupling reactions or to enable novel cyclization pathways involving the nitrile group.

Q & A

Basic: What are the established synthetic routes for 5-Chloro-3-methylpyrazine-2-carbonitrile, and what reagents/solvents are typically employed?

The synthesis often involves cyclization or substitution reactions. A common method uses 3-methylpyrazine precursors treated with nitrile donors (e.g., cyanogen bromide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate the reaction, with chlorination achieved via POCl₃ or other chlorinating agents . For example, methyl 5-chloro-6-methylpyrazine-2-carboxylate synthesis involves dichloromethane and triethylamine, highlighting solvent versatility .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify nitrile (C≡N) stretches (~2,220 cm⁻¹) and chloro/methyl groups .

- NMR (¹H/¹³C) to resolve pyrazine ring protons (δ 7.0–8.5 ppm) and substituent environments (e.g., methyl at δ ~2.3 ppm) .

- Mass spectrometry (MS) to confirm molecular weight (e.g., m/z 153 for C₆H₄ClN₃) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intermolecular interactions .

Advanced: How can reaction parameters be systematically optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution, while dichloromethane aids in intermediate isolation .

- Catalyst screening : Compare NaH (strong base) vs. K₂CO₃ (milder) to balance reactivity and side reactions .

- Temperature control : Lower temperatures (~0–25°C) minimize decomposition; reflux conditions may accelerate cyclization .

- Workup protocols : Use aqueous washes (e.g., NaHCO₃) to remove acidic byproducts and column chromatography for purification .

Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. oxidation products)?

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track pathways in nitrile formation .

- In situ monitoring : Employ techniques like HPLC or real-time IR to detect intermediates .

- Parameter variation : Adjust stoichiometry (e.g., excess chlorinating agent) to suppress oxidation side reactions observed in analogues .

- Computational modeling : Simulate transition states to predict dominant pathways (e.g., using MOE software) .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .

- Reactivity descriptors : Use Hammett constants to estimate substituent effects on pyrazine ring reactivity .

Advanced: What strategies enable selective functionalization of the pyrazine ring (e.g., halogenation, nitration)?

- Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for subsequent alkylation .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (NCS/NBS) at electron-deficient positions adjacent to chloro/nitrile groups .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups via palladium catalysis, leveraging the chloro substituent as a leaving group .

Advanced: How can biological activity be evaluated for derivatives of this compound?

- Enzyme assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) to quantify bioavailability in vitro .

- Structure-activity relationship (SAR) : Synthesize analogues (e.g., replacing chloro with hydroxy or amino groups) and compare IC₅₀ values .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., chlorination) .

- Catalyst recovery : Immobilize catalysts (e.g., K₂CO₃ on silica) to reduce waste and costs .

- Purification at scale : Optimize recrystallization solvents (e.g., ethanol/water mixtures) to avoid column chromatography .

Advanced: How do steric and electronic effects of substituents influence pyrazine ring reactivity?

- Steric effects : Methyl groups hinder substitution at adjacent positions, favoring reactivity at distal sites .

- Electronic effects : Chloro substituents deactivate the ring via electron withdrawal, directing electrophiles to less substituted positions .

- Resonance stabilization : Nitrile groups stabilize intermediates through conjugation, altering reaction pathways .

Advanced: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN from nitrile degradation) .

- PPE : Wear nitrile gloves and goggles; avoid contact with chlorinating agents .

- Waste disposal : Neutralize acidic residues before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.